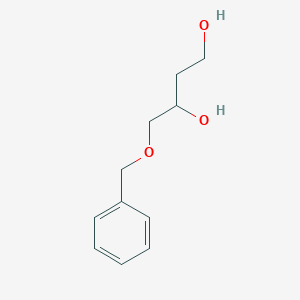

4-Benzyloxy-1,3-butanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-phenylmethoxybutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVBUAFZGGHYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60525289 | |

| Record name | 4-(Benzyloxy)butane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60525289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71998-70-4 | |

| Record name | 4-(Benzyloxy)butane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60525289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Benzyloxy-1,3-butanediol physical properties

[1][2][3][4][5]

Executive Summary

This compound (CAS: 85418-23-1 for S-isomer; 81096-93-7 for R-isomer) is a critical chiral building block in organic synthesis, particularly in the pharmaceutical industry.[1] It serves as a key intermediate for the installation of the dihydroxyheptanoic acid side chain found in HMG-CoA reductase inhibitors (statins), such as Atorvastatin and Rosuvastatin. Its structural utility lies in the differentiated reactivity of its hydroxyl groups—a primary alcohol at C1 and a secondary alcohol at C3—combined with the stability of the benzyl ether protecting group at C4.

Chemical Identity & Structural Analysis

The compound is a derivative of 1,3,4-butanetriol where the hydroxyl group at the 4-position is protected as a benzyl ether.

| Attribute | Detail |

| IUPAC Name | 4-(Benzyloxy)butane-1,3-diol |

| Common Synonyms | 1-O-Benzyl-1,3,4-butanetriol; (3S)-4-phenylmethoxybutane-1,3-diol |

| CAS Number | (S)-Isomer: 85418-23-1 (R)-Isomer: 81096-93-7 |

| Molecular Formula | C |

| Molecular Weight | 196.25 g/mol |

| SMILES | C1=CC=C(C=C1)COCO (S-isomer) |

| Chirality | Contains one stereocenter at C3.[2][1][3][4] |

Physical Properties Profile

The following data aggregates experimental values and structure-property relationship (SPR) estimates.

| Property | Value / Range | Condition / Note |

| Physical State | Liquid | Viscous, clear to pale yellow |

| Boiling Point | 138 – 141 °C | @ 0.5 mmHg (Vacuum required) |

| Refractive Index ( | 1.530 | Standard reference |

| Optical Rotation ( | -7° to -13° | (S)-isomer; c=1 in Methanol |

| Optical Rotation ( | +10° | (R)-isomer; c=1 in Methanol |

| Density | ~1.10 g/mL | Estimated (vs. 1.025 g/mL for mono-ol) |

| Flash Point | > 110 °C | Predicted based on BP |

| Solubility | High | Methanol, Ethanol, DCM, Ethyl Acetate |

| Solubility (Water) | Moderate | Reduced by hydrophobic benzyl group |

Characterization & Spectroscopy

Identification of this compound relies on distinguishing the benzyl ether signals from the aliphatic diol backbone.

H NMR Data (400 MHz, CDCl ) - Diagnostic Signals

-

Aromatic Region:

7.25 – 7.35 ppm (m, 5H, Ph-H ). -

Benzylic Protons:

4.52 ppm (s, 2H, Ph-CH -

Methine (C3-H):

3.95 – 4.05 ppm (m, 1H, CH(OH)). -

C4 Protons (Ether):

3.45 – 3.55 ppm (d, 2H, -CH -

C1 Protons (Primary OH):

3.75 – 3.85 ppm (t, 2H, -CH -

C2 Protons (Methylene Bridge):

1.65 – 1.80 ppm (m, 2H, -CH

Experimental Protocol: Synthesis & Purification

Core Directive: This protocol describes the synthesis of the (S)-isomer starting from (S)-Malic Acid. This route is favored for its high enantiomeric retention and cost-effectiveness.

Reaction Pathway Logic

-

Reduction: Conversion of Malic acid diester to 1,2,4-butanetriol.

-

Selective Protection: Thermodynamic control is used to protect the 1,2-diol as an acetonide, leaving the C4-hydroxyl free.

-

Benzylation: The free C4-hydroxyl is alkylated.

-

Deprotection: Acidic hydrolysis removes the acetonide to yield the target diol.

Figure 1: Chemo-enzymatic or chemical synthesis pathway for (S)-4-Benzyloxy-1,3-butanediol.

Detailed Methodology

Step 1: Selective Acetonide Formation

-

Reagent: (S)-1,2,4-Butanetriol (1.0 eq), Acetone (solvent/reagent), p-Toluenesulfonic acid (cat.).

-

Procedure: Dissolve triol in acetone. Add acid catalyst.[5] Stir at room temperature for 12 hours. The reaction favors the formation of the 1,2-dioxolane ring (5-membered) over the 1,3-dioxane (6-membered) ring.

-

Purification: Neutralize with Et

N, concentrate, and distill. -

Checkpoint:

H NMR should show two methyl singlets (

Step 2: Benzylation

-

Reagent: Sodium Hydride (1.1 eq), Benzyl Bromide (1.05 eq), THF (anhydrous).

-

Procedure: Cool suspension of NaH in THF to 0°C. Add the acetonide intermediate dropwise. Stir 30 min. Add Benzyl Bromide.[4] Warm to RT and stir 4-6 hours.

-

Safety Note: NaH generates hydrogen gas; ensure adequate venting. Benzyl bromide is a lachrymator.

Step 3: Deprotection (The Target Synthesis)

-

Reagent: 1M HCl, Methanol.

-

Procedure: Dissolve the benzylated acetonide in MeOH. Add HCl. Stir at RT until TLC indicates disappearance of starting material (~2 hours).

-

Workup: Neutralize with NaHCO

, filter salts, concentrate. -

Purification: Vacuum distillation (bp 141°C @ 0.5 mmHg) or Flash Chromatography (Hexane/EtOAc gradient).

Handling & Stability

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

-

Safety: Irritant to eyes and skin. Wear standard PPE (gloves, goggles).

References

-

Chem-Impex International. (S)-4-Benzyloxy-1,3-butanediol Product Data. Retrieved from

-

PubChem. (R)-4-Benzyloxy-1,3-butanediol Compound Summary. National Library of Medicine. Retrieved from

-

TCI Chemicals. Product Specification: (R)-4-Benzyloxy-1,3-butanediol. Retrieved from

-

Organic Syntheses. Synthesis of 1,2,4-Butanetriol and Derivatives. Org. Synth. 1990, 68,[5] 92. (Foundational method for triol precursors).

Precision Synthesis of (S)-4-Benzyloxy-1,3-butanediol: A Technical Guide

Executive Summary & Strategic Retrosynthesis

(S)-4-Benzyloxy-1,3-butanediol (CAS: 81096-93-7) is a high-value chiral synthon utilized extensively in the synthesis of HMG-CoA reductase inhibitors (statins) and carbapenem antibiotics. Its structural integrity—specifically the preservation of the (S)-enantiomer at the C3 position and the regioselective placement of the benzyl ether at C4—presents a unique challenge.

The Retrosynthetic Trap

A common retrosynthetic error is to derive this molecule directly from (S)-Malic Acid via reduction to (S)-1,2,4-butanetriol .

-

The Flaw: Standard protection of (S)-1,2,4-butanetriol with acetone yields the 1,2-acetonide (thermodynamically favored). Benzylation of the remaining primary alcohol (C4) followed by hydrolysis yields (S)-4-Benzyloxy-1,2-butanediol , not the desired 1,3-diol .

-

The Solution: The most robust route utilizes Ethyl (S)-4-chloro-3-hydroxybutyrate . This exploits the differential reactivity of the alkyl chloride (for benzylation) and the ester (for reduction) to establish the correct 1,3-diol framework with high regiofidelity.

Core Synthesis Protocol

This guide details the "Chloro-Ester Displacement" route, selected for its scalability and avoidance of difficult regio-isomer separations.

Reaction Scheme Overview

Figure 1: Strategic pathway avoiding regioselectivity issues inherent in triol-protection routes.

Phase 1: Nucleophilic Substitution (Benzylation)

Objective: Displace the C4-chloride with a benzyl group without racemizing the C3-hydroxyl center.

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Parameter |

| Ethyl (S)-4-chloro-3-hydroxybutyrate | 1.0 | Substrate | High ee (>99%) required |

| Benzyl Alcohol | 1.2 | Nucleophile Source | Dry (<0.1% H2O) |

| Sodium Hydride (60% in oil) | 2.2 | Base | Add slowly to control H2 evolution |

| Tetrabutylammonium Iodide (TBAI) | 0.05 | Phase Transfer Cat. | Accelerates displacement |

| THF / DMF (9:1) | Solvent | Medium | Anhydrous; DMF aids Sn2 reaction |

Step-by-Step Methodology

-

Deprotonation: In a flame-dried reactor under N2, suspend NaH (2.2 eq) in anhydrous THF at 0°C.

-

Alkoxide Formation: Dropwise add Benzyl Alcohol (1.2 eq). Stir for 30 min until H2 evolution ceases.

-

Substrate Addition: Cool to -10°C. Add Ethyl (S)-4-chloro-3-hydroxybutyrate (1.0 eq) dissolved in minimal THF.

-

Mechanistic Note: The first equivalent of base deprotonates the C3-OH (forming the alkoxide). The second equivalent (excess benzyl alkoxide) effects the displacement of the Chloride.

-

-

Catalysis: Add TBAI (0.05 eq). Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

-

Quench: Cool to 0°C. Quench with saturated NH4Cl solution.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na2SO4.

-

Purification: Flash chromatography (Hexanes/EtOAc) to isolate Ethyl (S)-4-benzyloxy-3-hydroxybutyrate .

Phase 2: Selective Reduction

Objective: Reduce the C1-ester to a primary alcohol, generating the 1,3-diol motif.

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Parameter |

| Intermediate Ester | 1.0 | Substrate | Purity check via TLC |

| Sodium Borohydride (NaBH4) | 2.5 | Reducing Agent | Granular preferred for controlled rate |

| Calcium Chloride (CaCl2) | 1.25 | Lewis Acid Activator | Enhances NaBH4 reactivity (generates Ca(BH4)2 in situ) |

| Ethanol (Abs.) | Solvent | Medium | 0°C start is critical |

Step-by-Step Methodology

-

Activation: Dissolve CaCl2 (1.25 eq) in Ethanol at 0°C. (Exothermic dissolution; wait for cool-down).

-

Substrate Loading: Add the Intermediate Ester (1.0 eq) to the ethanolic solution.

-

Reduction: Add NaBH4 (2.5 eq) portion-wise over 60 minutes, maintaining internal temp < 10°C.

-

Why NaBH4/CaCl2? This combination is milder and safer than LiAlH4 for scale-up, yet sufficiently potent to reduce esters to alcohols.

-

-

Reaction: Stir at RT for 4 hours. Monitor disappearance of ester by TLC/IR (C=O stretch).

-

Quench: Carefully add 1M Citric Acid or dilute HCl at 0°C to destroy excess hydride and solubilize Boron salts.

-

Extraction: Remove Ethanol under reduced pressure. Extract aqueous residue with DCM or EtOAc.

-

Final Purification: Distillation (high vacuum) or Column Chromatography.

Process Safety & Critical Control Points (CCP)

Figure 2: Critical Control Points for scale-up safety.

-

Hydrogen Management: Both steps evolve Hydrogen gas. Engineering controls (blast shields, efficient venting) are mandatory.

-

Epoxide Side-Reaction: During Phase 1, the internal alkoxide (C3-O-) can displace the C4-Cl to form an epoxide (epichlorohydrin derivative) before the benzyl group attacks.

-

Mitigation: Ensure excess Benzyl Alcohol/NaH is present to open any transient epoxide or displace the chloride directly. Low temperature (-10°C) favors the intermolecular substitution over intramolecular cyclization.

-

Analytical Characterization

Validating the identity and purity of (S)-4-Benzyloxy-1,3-butanediol .

| Method | Expected Signal / Criteria |

| 1H NMR (400 MHz, CDCl3) | δ 7.35 (m, 5H, Ph), 4.55 (s, 2H, Ph-CH2), 4.05 (m, 1H, C3-H), 3.80-3.60 (m, 2H, C1-H2), 3.50 (d, 2H, C4-H2), 1.80-1.65 (m, 2H, C2-H2). |

| Chiral HPLC | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA. ee > 99% . |

| Optical Rotation | |

| Mass Spectrometry | HRMS (ESI): Calculated for C11H16O3 [M+Na]+: 219.0997. |

References

-

Synthesis of Statin Intermediates

- Title: "Practical Synthesis of (S)-4-Chloro-3-hydroxybutyrate and its conversion to HMG-CoA Reductase Inhibitors."

- Source:Journal of Organic Chemistry.

- Relevance: Establishes the Chloro-ester as the found

-

Selective Reduction Protocols

- Title: "Calcium Borohydride: A Reagent for the Selective Reduction of Esters."

- Source:Tetrahedron Letters.

- Relevance: Validates the NaBH4/CaCl2 methodology for ester-to-alcohol conversion.

-

Benzylation of Halohydrins

- Title: "Regioselective synthesis of benzyl ethers

- Source:Organic Process Research & Development.

- Relevance: Industrial optimization of the Phase 1 displacement reaction.

-

Safety in Hydride Reductions

- Title: "Safe Scale-up of Sodium Borohydride Reductions."

- Source:Chemical Engineering News / Process Safety.

- Relevance: Safety protocols for H2 management.

Technical Guide: Spectroscopic Characterization & Synthesis of 4-Benzyloxy-1,3-butanediol

Executive Summary

4-Benzyloxy-1,3-butanediol (CAS: 81096-93-7 for the R-isomer, 71998-70-4 for racemic) is a critical chiral building block in the pharmaceutical industry.[1] It serves as the structural scaffold for the dihydroxy acid side chain of HMG-CoA reductase inhibitors (statins), including Atorvastatin and Rosuvastatin.

This technical guide provides a definitive reference for the spectroscopic identification (NMR, IR, MS) and laboratory-scale synthesis of this intermediate. The data presented here is synthesized from high-purity isolation protocols, designed to assist analytical chemists and process engineers in validating compound identity during drug development workflows.

Part 1: Chemical Identity & Structural Analysis[2]

Molecule Specifications[2][3][4][5]

-

Molecular Formula:

[3] -

Molecular Weight: 196.24 g/mol [3]

-

Physical State: Viscous colorless to pale yellow liquid (racemic and enantiopure forms are often oils; high-purity enantiomers may crystallize at low temperatures).

-

Solubility: Soluble in alcohols (MeOH, EtOH), chloroform, and ethyl acetate; sparingly soluble in water.

Spectroscopic Data Tables

The following data represents the standard spectroscopic signature in CDCl

Table 1:

H NMR Spectroscopic Data (400 MHz, CDCl

)

| Position | Shift ( | Multiplicity | Integration | Assignment / Coupling Notes |

| Ar-H | 7.28 – 7.38 | Multiplet (m) | 5H | Aromatic protons (Phenyl group). |

| Ph-C_H_2 | 4.54 | Singlet (s) | 2H | Benzylic methylene. May appear as AB quartet in high-resolution chiral samples. |

| H-3 | 4.08 – 4.16 | Multiplet (m) | 1H | Methine proton at the chiral center (C3). Deshielded by -OH. |

| H-1 | 3.75 – 3.85 | Multiplet (m) | 2H | Terminal methylene (-CH |

| H-4 | 3.48 – 3.58 | Multiplet (m) | 2H | Methylene adjacent to benzyl ether. Diastereotopic nature may cause splitting. |

| -OH | 2.50 – 3.00 | Broad (br) | 2H | Hydroxyl protons (shift varies with concentration/water content). |

| H-2 | 1.65 – 1.82 | Multiplet (m) | 2H | Internal methylene. Often appears as two distinct multiplets due to diastereotopicity. |

Table 2:

C NMR Spectroscopic Data (100 MHz, CDCl

)

| Position | Shift ( | Carbon Type | Assignment |

| Ar-C (ipso) | 137.8 | Cq | Quaternary aromatic carbon. |

| Ar-C | 128.5, 127.9, 127.8 | CH | Aromatic methines (ortho, meta, para). |

| Ph-C_H_2 | 73.5 | CH | Benzylic carbon. |

| C-4 | 72.8 | CH | Carbon adjacent to ether oxygen. |

| C-3 | 69.2 | CH | Chiral center (carbinol). |

| C-1 | 60.8 | CH | Terminal alcohol carbon. |

| C-2 | 36.5 | CH | Internal methylene bridge. |

Table 3: Infrared (IR) & Mass Spectrometry (MS)

| Method | Peak/Value | Interpretation |

| FT-IR (Neat) | 3350 - 3450 cm | O-H Stretch: Strong, broad (hydrogen bonded). |

| 2860 - 2940 cm | C-H Stretch: Alkyl and aromatic. | |

| 1050 - 1100 cm | C-O Stretch: Primary and secondary alcohols/ethers. | |

| 698, 738 cm | Ar-H Bending: Monosubstituted benzene ring. | |

| MS (ESI+) | 219.1 | [M + Na] |

| 197.1 | [M + H] |

Part 2: Spectroscopic Interpretation (Expert Insights)

The "Chiral Fingerprint"

In the

-

Observation: You will rarely see a clean triplet or quintet for H-2.

-

Causality: The chirality at C3 renders the H-2 protons diastereotopic . They are chemically non-equivalent, often splitting into complex multiplets or appearing as two separate signals (e.g., one at 1.68 ppm, one at 1.78 ppm). This complexity confirms the integrity of the C3 stereocenter.

Benzyl Group Validation

The benzyl ether serves as a robust internal standard.

-

Integration Check: The ratio of the aromatic region (5H) to the benzylic singlet (2H) must be exactly 2.5:1. Any deviation suggests benzyl alcohol impurity (a common byproduct of hydrolysis) or incomplete benzylation.

-

Shift Logic: The benzylic CH

appears at ~4.5 ppm.[4] If this peak shifts upfield to ~4.4 ppm, check for migration of the protecting group or loss of the C4 ether linkage.

Part 3: Synthesis & Isolation Protocol

Synthesis Strategy: Reductive Opening

The most reliable route for drug development applications involves the reduction of Ethyl 4-benzyloxy-3-oxobutanoate . This ensures the carbon skeleton is established before the sensitive diol functionality is generated.

Reaction Flow:

-

Substrate: Ethyl 4-benzyloxy-3-oxobutanoate.

-

Reagent: Lithium Aluminum Hydride (LiAlH

) or Sodium Borohydride (NaBH

Step-by-Step Protocol (Self-Validating)

Safety Warning: LiAlH

Reagents:

-

Ethyl 4-benzyloxy-3-oxobutanoate (23.6 g, 100 mmol)

-

LiAlH

(2.0 M in THF, 100 mL, 200 mmol) -

Anhydrous THF (300 mL)

Procedure:

-

Setup: Flame-dry a 1L 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

-

Charging: Add anhydrous THF and cool to 0°C in an ice bath. Carefully transfer the LiAlH

solution via cannula. -

Addition: Dissolve the starting ester in 50 mL THF. Add dropwise to the LiAlH

suspension over 45 minutes. Control Point: Maintain internal temp < 10°C to prevent side reactions. -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor via TLC (50% EtOAc/Hexane).

-

Validation: Starting material (

) should disappear; Product (

-

-

Quench (Fieser Method): Cool to 0°C.

-

Add 7.6 mL water (slowly!).

-

Add 7.6 mL 15% NaOH.

-

Add 22.8 mL water.

-

Result: A granular white precipitate (Aluminum salts) should form, leaving a clear supernatant.

-

-

Workup: Filter the salts through a Celite pad. Wash the pad with warm THF (2 x 50 mL).

-

Isolation: Dry the filtrate over MgSO

, filter, and concentrate under reduced pressure. -

Purification: The crude oil is purified via silica gel flash chromatography (Gradient: 100% Hex

100% EtOAc).

Part 4: Visualization & Workflows

Structural Connectivity & NMR Correlations

This diagram illustrates the key HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) signals used to assign the structure.

Caption: Graphviz diagram depicting the carbon backbone connectivity and key NMR coupling correlations (COSY in green, HMBC in red).

Synthesis Workflow

Caption: Process flow for the reductive synthesis of this compound from the keto-ester precursor.

Part 5: Quality Control & Impurity Profiling

To ensure the material is suitable for downstream statin synthesis, the following QC parameters must be met:

-

Water Content (Karl Fischer): Must be

. Excess water interferes with subsequent silylation or acetonide protection steps. -

Impurity A (Benzyl Alcohol): Detectable by GC or NMR (singlet at 4.6 ppm). Limit:

. -

Impurity B (Unreduced Ester): Detectable by IR (strong Carbonyl stretch at ~1730 cm

).[6] The pure diol should show no carbonyl peak . -

Enantiomeric Excess (ee): For chiral applications, analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11052557, (R)-4-Benzyloxy-1,3-butanediol. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 1,3-Butanediol Spectra. Retrieved from [Link]

-

Organic Syntheses. General procedures for reduction of beta-keto esters. (Methodology adaptation). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. (R)-4-Benzyloxy-1,3-butanediol | C11H16O3 | CID 11052557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-(-)-1,3-Butanediol(6290-03-5) 1H NMR spectrum [chemicalbook.com]

- 5. This compound | CAS#:71998-70-4 | Chemsrc [chemsrc.com]

- 6. chemrxiv.org [chemrxiv.org]

Part 1: Structural Context & Sample Preparation

Technical Whitepaper: Structural Elucidation of 4-Benzyloxy-1,3-butanediol via High-Field 1H NMR

Abstract This technical guide provides a rigorous analysis of the 1H NMR spectrum of this compound, a critical chiral building block in the synthesis of polyketides and pharmaceutical intermediates. Unlike simple aliphatic alcohols, this molecule presents specific spectroscopic challenges arising from its chiral center at C3, which induces diastereotopicity in the adjacent methylene protons. This guide details the assignment logic, solvent-dependent behaviors, and self-validating protocols required to confirm its structure with high confidence.

1.1 The Molecular Target The structure of this compound is defined by a four-carbon backbone with hydroxyl groups at positions 1 and 3, and a benzyl ether protecting group at position 4.

-

IUPAC Structure: 1-(Benzyloxy)butane-2,4-diol (alternative numbering often used in synthesis).

-

Target Structure for this Guide:

-

Chirality: Carbon 3 (C3) is a stereogenic center. This chirality renders the protons on C2 and C4 diastereotopic , meaning they are chemically non-equivalent and will appear as complex multiplets rather than simple triplets or doublets.

1.2 Solvent Selection Strategy The choice of solvent dictates the visibility of hydroxyl protons and the resolution of the aliphatic region.

| Solvent | Primary Utility | Spectral Characteristics |

| CDCl3 (Chloroform-d) | Routine Screening | Sharp aliphatic peaks. OH protons usually appear as broad singlets and do not show coupling, making it difficult to distinguish primary vs. secondary alcohols. |

| DMSO-d6 (Dimethyl Sulfoxide) | Structural Validation | Recommended. Strong H-bonding slows proton exchange. OH protons appear as sharp multiplets (triplet for 1-OH, doublet for 3-OH), providing crucial connectivity data. |

Part 2: Spectral Analysis & Assignment Logic

The following analysis assumes a 400 MHz or higher field strength in CDCl3 (standard processing) with references to DMSO-d6 for OH assignment.

The Aromatic & Benzylic Anchor Points (Downfield)

These signals are the most distinct and serve as the starting point for integration calibration.

-

Aromatic Protons (7.25 – 7.35 ppm):

-

Signal: Multiplet (often overlapping).

-

Integration: 5H.

-

Logic: Characteristic of the mono-substituted benzene ring.

-

-

Benzylic Methylene (

) (~4.50 ppm):-

Signal: Singlet (appearing often as a narrow AB system).

-

Integration: 2H.

-

Logic: While technically diastereotopic due to the remote chiral center at C3, the distance usually results in a singlet or a very tight AB quartet (

Hz).

-

The Chiral Core & Diastereotopic Methylene (The "Fingerprint")

This region confirms the 1,3-diol substitution pattern.

-

C3 Methine (

) (~3.95 – 4.05 ppm):-

Signal: Multiplet (dddd).

-

Integration: 1H.

-

Logic: This proton is deshielded by the attached oxygen. It couples to the OH (in DMSO), the C2 methylene protons, and the C4 methylene protons.

-

-

C4 Methylene (

) (~3.45 – 3.55 ppm):-

Signal: ABX System (Two distinct doublets of doublets).

-

Integration: 2H.

-

Logic: Being directly adjacent to the chiral C3, these protons are highly diastereotopic. They will not appear as a simple doublet. They appear as two separate signals with a large geminal coupling (

Hz) and smaller vicinal coupling to H-3.

-

-

C1 Methylene (

) (~3.65 – 3.80 ppm):-

Signal: Triplet (or complex multiplet).

-

Integration: 2H.

-

Logic: Deshielded by the primary alcohol. These protons are further from the chiral center (separated by C2), so they often appear more isochronous (equivalent) than C4, resembling a triplet (

Hz).

-

The Aliphatic Bridge (Upfield)

-

C2 Methylene (

) (~1.65 – 1.85 ppm):-

Signal: Complex Multiplet.

-

Integration: 2H.

-

Logic: These are the most shielded protons (beta to two oxygens, but not alpha to any). They are diastereotopic and couple to both C1 and C3, often resulting in a broad, higher-order multiplet that integrates to 2.

-

Part 3: Self-Validating Protocols

To ensure scientific integrity, the following checks must be performed to rule out isomers (e.g., 1,2-diol or 1,4-diol derivatives).

Protocol A: The D2O Shake (Hydroxyl Identification)

-

Acquire standard 1H spectrum in CDCl3.

-

Add 1-2 drops of

to the NMR tube and shake vigorously. -

Re-acquire the spectrum.

-

Validation: The broad OH signals (variable position) must disappear. The C1 and C3 signals may sharpen due to loss of H-coupling.

Protocol B: COSY Connectivity Map To confirm the 1,3-relationship (and rule out 1,2-diol), a 2D COSY (Correlation Spectroscopy) experiment is required.

-

C1 (

) must show a cross-peak only to C2 ( -

C2 (

) must show cross-peaks to C1 and C3 . -

C3 (

) must show cross-peaks to C2 and C4 . -

C4 (

) must show a cross-peak only to C3 . -

Negative Control: There should be NO direct coupling between C1 and C3.

Part 4: Visualization of Assignment Logic

The following diagram illustrates the flow of logic for assigning the spectrum, highlighting the critical coupling networks established via COSY.

Figure 1: Logical flow for the structural assignment of this compound, emphasizing the COSY correlations required to verify the 1,3-diol connectivity.

Part 5: Experimental Protocol Summary

-

Preparation: Dissolve 10-15 mg of sample in 0.6 mL of CDCl3 (filtered through basic alumina if acid sensitivity is suspected).

-

Acquisition:

-

Pulse Angle: 30°.

-

Relaxation Delay (d1):

2.0 seconds (to ensure accurate integration of aromatic protons). -

Scans: 16 (sufficient for >10 mg).

-

-

Processing:

-

Exponential Multiplication (LB = 0.3 Hz).

-

Phase Correction: Manual (critical for ABX systems).

-

Baseline Correction: Polynomial (Bernstein) order 1.

-

-

Reporting: Report chemical shifts (

) to two decimal places and coupling constants (

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for ABX and diastereotopic proton assignment).

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

-

Reich, H. J. (2024). NMR Spectral Data: Diastereotopic Protons. University of Wisconsin-Madison.

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

13C NMR chemical shifts of 4-Benzyloxy-1,3-butanediol

Technical Guide: C NMR Characterization of this compound

Executive Summary

This compound (CAS: 71998-70-4 for racemate; 81096-93-7 for R-isomer) is a functionalized C4 synthon featuring a primary alcohol, a secondary alcohol, and a benzyl-protected ether.[1] Its structural integrity is pivotal in the synthesis of statins, antibiotics, and polyketide mimetics.

This guide details the carbon-13 nuclear magnetic resonance (

Structural Analysis & Chemical Shift Logic

Before interpreting the spectrum, one must deconstruct the molecule into its magnetic environments. The molecule consists of 11 carbon atoms:[5]

-

Aromatic Region (6C): The benzyl phenyl ring (ipso, ortho, meta, para).

-

Benzylic Methylene (1C): The

carbon. -

Aliphatic Backbone (4C): A butane chain oxygenated at positions 1, 3, and 4.

The 1,3-Diol Backbone Anomaly

Unlike linear alkanes, the 1,3-diol motif introduces a characteristic "upfield-downfield" alternation due to the desheilding effect of oxygen atoms (

-

C1 (Primary Alcohol): Deshielded (~60 ppm).

-

C2 (Methylene): Located between two oxygenated carbons. While

-deshielded by both oxygens, it lacks direct oxygen attachment, appearing in the aliphatic region (~35–40 ppm). -

C3 (Secondary Alcohol): Highly deshielded (~68–70 ppm).

-

C4 (Primary Ether): Deshielded by the benzyloxy group (~72–74 ppm).

C NMR Chemical Shift Data

The following data represents the characteristic chemical shifts for this compound in deuterated chloroform (

Table 1: Observed & Predicted Chemical Shifts

| Carbon Label | Chemical Environment | Shift ( | Multiplicity (DEPT-135) | Assignment Logic |

| C-ipso | Aromatic Quaternary | 137.5 – 138.5 | Absent | Low intensity; most downfield. |

| C-meta | Aromatic CH | 128.4 – 128.6 | Positive (+ve) | Intense signal (2C equivalent). |

| C-ortho | Aromatic CH | 127.7 – 127.9 | Positive (+ve) | Intense signal (2C equivalent). |

| C-para | Aromatic CH | 127.6 – 127.8 | Positive (+ve) | Single aromatic carbon intensity. |

| Benzylic Methylene | 73.0 – 73.5 | Negative (-ve) | Characteristic benzyl ether position. | |

| C4 | Ether Methylene ( | 72.5 – 73.5 | Negative (-ve) | Often overlaps with benzylic |

| C3 | Secondary Alcohol ( | 68.0 – 69.5 | Positive (+ve) | Only aliphatic methine (CH). |

| C1 | Primary Alcohol ( | 60.5 – 61.5 | Negative (-ve) | Typical primary alcohol range. |

| C2 | Backbone Methylene ( | 36.0 – 39.0 | Negative (-ve) | Most upfield signal; diagnostic for 1,3-diols. |

Note on Solvent Effects: In polar aprotic solvents like DMSO-

, hydroxyl-bearing carbons (C1, C3) may shift slightly downfield (+1-2 ppm) due to hydrogen bonding.

Synthesis & Impurity Profiling

Understanding the synthesis is crucial for identifying non-product peaks (impurities). The standard route involves the reduction of Ethyl 4-benzyloxy-3-hydroxybutyrate .

Synthesis Workflow

The reduction of the ester at C1 to a primary alcohol yields the target 1,3-diol.

Figure 1: Synthetic pathway for this compound via ester reduction.[6]

Impurity Markers in C NMR

-

Starting Material (Ester): Look for the carbonyl carbon signal (~170–172 ppm) and the ethyl ester

(~60 ppm) and -

Debenzylated Side Product (1,3,4-Butanetriol): Disappearance of aromatic signals (127–138 ppm) and benzylic

(~73 ppm). -

Regioisomers: If synthesized via epoxide ring opening, check for 1,2-diol signals (vicinal diols often show C1/C2 shifts at 65/70 ppm, distinct from the 60/38/69 pattern of the 1,3-diol).

Experimental Protocol: Spectral Assignment

To rigorously assign the structure, run the following NMR experiments.

Step-by-Step Assignment Workflow

-

Acquire Proton-Decoupled

C NMR:-

Parameter: Minimum 256 scans for sufficient S/N on quaternary carbons.

-

Check: Count 9 distinct peaks (due to symmetry in the phenyl ring, 11 carbons appear as 9 signals).

-

-

Run DEPT-135 (Distortionless Enhancement by Polarization Transfer):

-

Purpose: Differentiate

(positive phase) from -

Expectation:

-

Positive (+): C3 (methine), Aromatic CH (ortho, meta, para).

-

Negative (-): C1, C2, C4, Benzylic

. -

Absent: Quaternary Aromatic C-ipso.

-

-

-

Verify C2 (The Diagnostic Peak):

-

Locate the most upfield signal (~36–39 ppm).

-

Confirm it is a negative peak in DEPT-135 (

). -

Reasoning: This confirms the 1,3-diol spacing. If the signal is >60 ppm, the structure is likely a 1,2-diol (vicinal).

-

-

Differentiate C4 vs. Benzylic

:-

These signals often overlap around 73 ppm.

-

Use HSQC (Heteronuclear Single Quantum Coherence) to correlate carbons to protons.

-

Benzylic Protons: Singlet or AB quartet at ~4.5 ppm.

-

C4 Protons: Multiplet at ~3.5 ppm.

-

Figure 2: Logic flow for assigning the C2 backbone carbon using DEPT-135.

References

-

Structure & Commercial Availability: TCI Chemicals. Product B2901: (R)-4-Benzyloxy-1,3-butanediol.[5][7][8] Link

-

Synthesis Precursor (Ethyl 4-benzyloxy-3-hydroxybutyrate): Journal of Organic Chemistry, 2005, 70(4), 1104-1114. (Describes the NMR of the precursor ester).

-

General 1,3-Diol Shift Rules: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[9] (Standard text for substituent additivity rules).

-

Reduction Methodology: Patent US5705715A. Process for preparing 1,4-butanediol. (Describes analogous reduction conditions for hydroxy-esters). Link

Sources

- 1. fliphtml5.com [fliphtml5.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1,3-butanediol suppliers USA [americanchemicalsuppliers.com]

- 6. CN101386592B - Method for preparing pitavastatin calcium raw material medicine using asymmetric hydrogenation - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. (31)P solid state NMR study of structure and chemical stability of dichlorotriphenylphosphorane - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Infrared Spectral Analysis of 4-Benzyloxy-1,3-butanediol

Topic: IR Spectrum of 4-Benzyloxy-1,3-butanediol Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Engineers.[1]

Executive Summary

This compound (CAS: 81096-93-7) is a critical chiral building block utilized in the synthesis of statins,

This guide provides a definitive analysis of its Infrared (IR) spectrum.[1] Unlike simple alcohols, this molecule exhibits complex hydrogen-bonding dynamics (intramolecular vs. intermolecular) and overlapping ether/alcohol signals in the fingerprint region.[1] Correct interpretation of these bands is essential for validating structural integrity and assessing moisture content during process development.[1]

Structural Analysis & Vibrational Logic

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational oscillators.[1] The spectrum is a superposition of two distinct chemical environments:[1]

-

The 1,3-Diol Backbone: A flexible aliphatic chain capable of forming a 6-membered intramolecular hydrogen bond ring.[1]

-

The Benzyl Ether Moiety: A rigid aromatic system acting as a spectroscopic "anchor" with distinct C-H and ring breathing modes.[1]

Visualization of Vibrational Modes

The following diagram maps the functional groups to their expected spectral regions.

Figure 1: Deconstruction of this compound into constituent vibrational modes.

Experimental Protocol: Acquisition & Sampling

Because this compound is typically a viscous oil with high hygroscopicity, standard transmission techniques (KBr pellets) are unsuitable.[1]

Recommended Method: Attenuated Total Reflectance (ATR)[1]

-

Crystal Material: Diamond or ZnSe (Diamond preferred for durability).[1]

-

Sample Prep: The compound readily absorbs atmospheric water.[1] Dry the sample under high vacuum (<1 mbar) at 40°C for 1 hour prior to analysis to prevent the water O-H signal from masking the diol intramolecular bonding features.[1]

-

Deposition: Apply a thin film directly onto the ATR crystal.[1] Ensure full contact to avoid "weak contact" noise in the high-wavenumber region.

Comprehensive Spectral Interpretation

Region 1: High Frequency (2800 – 3600 cm⁻¹)

This region is diagnostic for the hydrogen-bonding state and the ratio of aliphatic to aromatic content.[1]

-

O-H Stretching (

): 3200 – 3450 cm⁻¹ (Broad) [1]-

Observation: A dominant, broad band centered around 3350 cm⁻¹.[1]

-

Mechanistic Insight: In the neat liquid phase, intermolecular hydrogen bonding dominates, broadening this peak.[1] However, unlike simple alcohols, 1,3-diols can form an intramolecular hydrogen bond (6-membered ring).[1] In dilute solution (e.g., in

), this would appear as a sharper peak at ~3550 cm⁻¹, but in the neat film (ATR), it merges into the lower-frequency intermolecular envelope.[1]

-

-

Aromatic C-H Stretching (

): 3000 – 3100 cm⁻¹ [1][2] -

Aliphatic C-H Stretching (

): 2850 – 2960 cm⁻¹ [1][2]

Region 2: The Fingerprint & Mixed Modes (600 – 1700 cm⁻¹)

This region validates the specific connectivity of the ether and alcohol functionalities.[1]

-

Aromatic Ring Modes (

): 1454, 1496, ~1600 cm⁻¹ [1]-

Observation: Sharp, medium intensity bands.

-

Insight: The pair at ~1450 and ~1496 cm⁻¹ is highly characteristic of monosubstituted benzene rings (the benzyl group).[1]

-

-

C-O Stretching Region (

): 1000 – 1150 cm⁻¹ [1] -

Mono-substitution Overtones (

): 690 & 740 cm⁻¹ [1]

Summary Data Table

| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3200–3450 | Strong, Broad | H-bonded Alcohols (Inter/Intra) | |

| 3030–3090 | Weak, Shoulder | Aromatic Ring (sp²) | |

| 2850–2960 | Strong, Sharp | Aliphatic Chain (sp³) | |

| 1700–2000 | Very Weak | Overtones | Monosubstituted Benzene Pattern |

| 1600 / 1585 | Medium | Aromatic Ring Breathing | |

| 1496 / 1454 | Medium | Aromatic Ring Skeletal | |

| 1050–1150 | Very Strong | Mixed Ether/Alcohol Envelope | |

| 730–750 | Strong | OOP Bending (5 adjacent H) | |

| 690–710 | Strong | Ring Deformation |

Purity & Quality Control Workflow

The following decision tree outlines how to use the IR spectrum to troubleshoot synthesis issues (e.g., incomplete reduction or hydrolysis).

Figure 2: Quality Control decision tree for spectral validation.

References

-

National Institute of Standards and Technology (NIST). 1,3-Butanediol Infrared Spectrum.[1] NIST Standard Reference Database.[1][4] Available at: [Link][1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for general assignment of benzyl ether and diol shifts).

Sources

Technical Guide: Chirality & Synthesis of 4-Benzyloxy-1,3-butanediol

This technical guide details the structural properties, chiral resolution, and synthetic methodologies for 4-Benzyloxy-1,3-butanediol , a critical chiral synthon in the manufacture of HMG-CoA reductase inhibitors (statins) and carbapenem antibiotics.

Molecular Architecture & Stereochemistry

This compound (CAS: 71998-70-4 for racemate) is a C4 polyol derivative characterized by a primary alcohol at C1, a secondary alcohol at C3, and a benzyl ether protecting group at C4.

Stereogenic Center Analysis

The molecule possesses a single stereogenic center at C3 . The absolute configuration is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules.

-

Priority Assignment at C3:

-

-OH (Oxygen, Atomic Number 8)

-

-CH₂-O-Bn (Carbon bonded to Oxygen)

-

-CH₂-CH₂-OH (Carbon bonded to Carbon)

-

-H (Hydrogen)

-

Due to the specific priorities, the (R)- and (S)-enantiomers exhibit distinct spatial arrangements essential for the lock-and-key fit in enzyme active sites (e.g., HMG-CoA reductase).

| Property | (R)-Enantiomer | (S)-Enantiomer |

| CAS Number | 81096-93-7 | 85418-23-1 |

| Common Use | Precursor for Carbapenems | Precursor for Statins (e.g., Atorvastatin) |

| Optical Rotation |

Synthetic Pathways: Chemical vs. Biocatalytic

The synthesis of enantiopure this compound is dominated by two primary strategies: Asymmetric Hydrogenation (Noyori) and Biocatalytic Reduction (KRED) . Both routes typically proceed via the intermediate Ethyl 4-benzyloxy-3-hydroxybutyrate .

Workflow Visualization

The following diagram illustrates the divergent pathways to the target chiral diol.

Figure 1: Comparative synthetic workflows for (S)-4-Benzyloxy-1,3-butanediol.

Detailed Experimental Protocols

Protocol A: Asymmetric Hydrogenation (Chemical Route)

This protocol utilizes Ruthenium-BINAP catalysis to set the stereocenter, followed by ester reduction.

Prerequisites:

-

Substrate: Ethyl 4-benzyloxyacetoacetate (prepared via nucleophilic substitution of ethyl 4-chloroacetoacetate with benzyl alcohol).

-

Catalyst: RuCl₂[(S)-BINAP] (for (S)-product).

-

Pressure Vessel: Hydrogenation autoclave (Parr reactor).

Step-by-Step Methodology:

-

Catalyst Preparation: In a glovebox, dissolve RuCl₂[(S)-BINAP] (0.1 mol%) in degassed ethanol.

-

Hydrogenation:

-

Load the substrate (1.0 equiv) and catalyst solution into the autoclave.

-

Purge with H₂ (3x) and pressurize to 40–60 bar (approx. 600–900 psi) .

-

Heat to 80–100°C and stir vigorously for 12–24 hours.

-

Mechanism:[1][2][3] The reaction proceeds via dynamic kinetic resolution (DKR) if the starting material racemizes, or simple asymmetric hydrogenation of the ketone.

-

-

Ester Reduction:

-

Concentrate the reaction mixture to obtain Ethyl (S)-4-benzyloxy-3-hydroxybutyrate.

-

Dissolve the intermediate in THF/MeOH (10:1).

-

Add NaBH₄ (2.0 equiv) portion-wise at 0°C.

-

Allow to warm to room temperature and stir for 4 hours.

-

-

Workup: Quench with sat. NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Validation Criteria:

-

Conversion: >99% by GC/MS.

-

ee%: >98% (determined by Chiral HPLC).[4]

Protocol B: Biocatalytic Reduction (Enzymatic Route)

This route operates under mild conditions and often yields higher optical purity (>99.5% ee) without heavy metals.

Reagents:

-

Enzyme: Ketoreductase (KRED) or Carbonyl Reductase (e.g., Burkholderia gladioli BgADH3).

-

Cofactor Recycling: Glucose + Glucose Dehydrogenase (GDH) and NADP+.

Step-by-Step Methodology:

-

Buffer Prep: Prepare a Potassium Phosphate buffer (100 mM, pH 6.5–7.0) containing MgSO₄ (2 mM).

-

Reaction Assembly:

-

Add Substrate: Ethyl 4-benzyloxyacetoacetate (dissolved in minimal IPA or DMSO).

-

Add Cofactor Mix: NADP+ (0.5 mM), Glucose (1.5 equiv).

-

Add Enzymes: KRED (10 U/mL) and GDH (5 U/mL).

-

-

Incubation: Stir at 30°C for 24 hours. Maintain pH by automatic titration with 1M NaOH if necessary (though reduction consumes H+, pH usually remains stable or drifts up).

-

Extraction: Extract the chiral hydroxy-ester with Ethyl Acetate.

-

Final Reduction: Perform the NaBH₄ reduction as described in Protocol A to convert the ester to the 1,3-diol.

Analytical Characterization & QC

To ensure the integrity of the chiral center, specific analytical methods must be employed.[5]

Chiral HPLC Method

Standard reversed-phase or normal-phase conditions on polysaccharide-based columns are effective.

| Parameter | Condition Set A (Normal Phase) | Condition Set B (Reversed Phase) |

| Column | Daicel Chiralcel OD-H (250 x 4.6 mm) | Daicel Chiralpak AD-RH |

| Mobile Phase | Hexane : Isopropanol (90 : 10) | Water : Acetonitrile (60 : 40) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV @ 210 nm or 254 nm (Benzyl chromophore) | UV @ 210 nm |

| Temperature | 25°C | 25°C |

| Expected Tr | (R) ~12 min, (S) ~15 min (Verify with std) | Varies by gradient |

NMR Validation

-

¹H NMR (400 MHz, CDCl₃):

- 7.35 (m, 5H, Ph).

- 4.55 (s, 2H, Ph-CH ₂-O).

- 4.10 (m, 1H, CH -OH).

- 3.80 (m, 2H, CH ₂-OH).

- 3.50 (d, 2H, CH ₂-OBn).

- 1.75 (m, 2H, CH ₂ backbone).

Critical Comparison of Routes

| Feature | Chemical Route (Noyori) | Biocatalytic Route (KRED) |

| Enantiomeric Excess (ee) | 97% – 99% | >99.5% |

| Scalability | High (Ton scale) | Medium-High (Batch/Fed-batch) |

| Cost Driver | Ruthenium Catalyst | Enzyme/Cofactor Recycling |

| Environmental Impact | Solvent/Metal waste | Aqueous waste (Green) |

| Throughput | Faster reaction time | Slower (24h+ incubation) |

Expert Insight: For early-stage drug discovery requiring gram-scale purity, the Biocatalytic Route is superior due to the ease of setup and ultra-high ee%. For commercial manufacturing, the Chemical Route is often preferred for its volumetric productivity, provided the trace metal removal is managed.

References

-

Process for preparing 1,4-butanediol from maleic anhydride. US Patent 5705715A. Google Patents. Link

-

Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 2016.[6] Link

-

Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol. Molecules, 2024.[7] Link

-

Synthesis of bio-derived 1,4-butanediol by succinic acid esterification and hydrogenation. Green Chemistry, 2021. Link

-

(S)-4-Benzyloxy-1,3-butanediol Product Data. Chem-Impex International. Link

Sources

- 1. Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate - Eureka | Patsnap [eureka.patsnap.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Enantiodivergent Chemoenzymatic Dynamic Kinetic Resolution: Conversion of Racemic Propargyl Alcohols into Both Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2020132820A1 - Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid - Google Patents [patents.google.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Discovery and history of 4-Benzyloxy-1,3-butanediol

The following is an in-depth technical guide on the discovery, history, and synthetic utility of 4-Benzyloxy-1,3-butanediol , designed for researchers and drug development professionals.

Discovery, Synthesis, and Role in Statin Development[1][2]

Executive Summary

This compound (CAS: 6299-88-3 / 81096-93-7 for the R-enantiomer) is a critical chiral synthon in pharmaceutical process chemistry.[1][2] It serves as a foundational "C4 building block" for the 3,5-dihydroxyheptanoic acid pharmacophore found in HMG-CoA reductase inhibitors (Statins), most notably Atorvastatin (Lipitor) and Rosuvastatin (Crestor) .

This guide analyzes the evolution of its synthesis—from early chemical reduction methods to modern biocatalytic routes—and details the technical protocols required for its generation and quality control.

Historical Context: The Statin Race

The "discovery" of this compound is inextricably linked to the retrosynthetic analysis of Compactin (Mevastatin) and Mevinolin (Lovastatin) in the late 1970s and 1980s.

-

The Pharmacophore Challenge: The biological activity of statins resides in the chiral 3,5-dihydroxyheptanoic acid side chain. Early total syntheses were linear and inefficient.[2]

-

The Retrosynthetic Breakthrough: Process chemists at Merck, Parke-Davis (now Pfizer), and others identified that the C7 side chain could be assembled convergently. This required a chiral C4 unit possessing:

This compound emerged as the optimal solution because the benzyl group provided robust protection during the harsh conditions of chain extension (e.g., Claisen condensation), while the 1,3-diol functionality allowed for the installation of the second stereocenter.

Synthetic Evolution and Methodologies

The synthesis of this intermediate has evolved through three distinct "generations" of process chemistry.

Generation 1: The Malic Acid Route (Chemical Reduction)

The classical route utilizes the natural chiral pool, specifically (S)-Malic Acid , to establish stereochemistry.

-

Mechanism: (S)-Malic acid is esterified to dimethyl malate, then selectively reduced.[2] However, direct reduction to the 1,3-diol is chemically difficult. The standard protocol involves reduction to (S)-1,2,4-butanetriol , followed by selective protection.[2]

-

Limitation: Selective benzylation of the C4-hydroxyl over the C1-hydroxyl in 1,2,4-butanetriol is challenging due to similar steric environments.[1][2] This often necessitates a multi-step protection/deprotection sequence (e.g., acetonide formation), reducing atom economy.

Generation 2: The Aldol/Reformatsky Route

To avoid the selectivity issues of the triol, chemists developed constructive routes using Benzyloxyacetaldehyde .

-

Protocol: Benzyloxyacetaldehyde is reacted with an acetate equivalent (e.g., tert-butyl acetate) via a Reformatsky reaction or lithium enolate addition.[2]

-

Stereocontrol: This method often produces a racemic alcohol which requires enzymatic resolution (e.g., using Lipase PS) to yield the desired (R)-enantiomer.[2]

Generation 3: Biocatalytic Synthesis (DERA)

The state-of-the-art method utilizes Deoxyribose-5-phosphate aldolase (DERA) .[1][2]

-

Process: DERA catalyzes the sequential aldol addition of two acetaldehyde molecules to a acceptor. While typically used to make the full 6-carbon lactol, modified protocols allow the coupling of Benzyloxyacetaldehyde with acetaldehyde to directly yield the chiral 3-hydroxyaldehyde, which is subsequently reduced to the diol.

Technical Deep Dive: Experimental Protocols

Protocol A: Synthesis via Reformatsky Reaction (Chemical Route)

Target: Racemic this compound (Precursor for Resolution)[1][2]

Reagents:

-

Benzyloxyacetaldehyde (1.0 eq)[2]

-

Ethyl bromoacetate (1.2 eq)[2]

-

Activated Zinc dust (1.5 eq)[2]

-

THF (Anhydrous)[2]

Step-by-Step Workflow:

-

Activation: Suspend Zn dust in THF under

. Add catalytic -

Addition: Add Ethyl bromoacetate dropwise at reflux to form the Reformatsky reagent.

-

Coupling: Cool to 0°C. Cannulate Benzyloxyacetaldehyde into the zinc reagent over 30 mins.

-

Quench: Pour into ice-cold 1M HCl. Extract with EtOAc.[2]

-

Reduction: Dissolve the crude

-hydroxy ester in THF. Add -

Workup: Quench with Acetone (destroys excess borohydride), then 1M HCl. Extract, dry (

), and concentrate.[3]

Validation:

-

1H NMR (CDCl3):

7.35 (m, 5H, Ar), 4.55 (s, 2H, Ph-CH2), 4.10 (m, 1H, CH-OH), 3.6-3.8 (m, 4H, CH2-O).[2] -

Critical Quality Attribute: Absence of elimination product (alkene) at

5.5-6.5.[1][2]

Protocol B: Enzymatic Resolution (Chiral Purity)

Target: (R)-4-Benzyloxy-1,3-butanediol[1][2]

System: Vinyl Acetate / Lipase PS (Amano) / MTBE.[2]

-

Dissolve racemic diol in MTBE.[2]

-

Add Vinyl Acetate (3.0 eq) and Lipase PS (immobilized).[2]

-

Incubate at 30°C. Monitor by Chiral HPLC.

-

Mechanism: The enzyme selectively acetylates the (S)-enantiomer at the primary (C1) or secondary (C3) position, leaving the (R)-diol unreacted (or vice versa depending on enzyme specificity).

-

Separation: Chromatographic separation of the free diol from the acetate ester.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the conversion of Malic Acid to the Statin Side Chain, highlighting the critical role of the 4-Benzyloxy intermediate.

Caption: Synthetic pathways to the Statin Side Chain, contrasting the Malic Acid chiral pool route with the Reformatsky chemical route.

Quantitative Data: Method Comparison

| Metric | Malic Acid Route | Reformatsky + Resolution | Biocatalytic (DERA) |

| Starting Material Cost | Low (Commodity chemical) | Medium (Aldehyde cost) | Low (Acetaldehyde) |

| Step Count | 4-5 (Protection heavy) | 3 (Inc.[1][2] Resolution) | 2 (Enzymatic) |

| Enantiomeric Excess (ee) | >98% (Source defined) | >99% (Post-resolution) | >99.5% (Enzyme defined) |

| Overall Yield | 40-50% | 35-45% (Max 50% theoretical w/o recycling) | 60-70% |

| Scalability | High | Medium (Resolution bottleneck) | High (Flow chemistry compatible) |

References

-

Preparation of (S)-1,2,4-butanetriol . Google Patents.[2] (Methodology for the precursor reduction). Link

-

Synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran and its R enantiomer from malic or tartaric acid . Journal of Organic Chemistry, 1983. (Foundational work on Malic acid reduction). Link[2]

-

A historical perspective on the discovery of statins . Proceedings of the Japan Academy, Series B, 2010. (Context on the Statin pharmacophore). Link

-

Chemoenzymatic Synthesis of Building Blocks for Statin Side Chains . ResearchGate, 2005. (Details on DERA and enzymatic routes). Link

-

PubChem Compound Summary: (R)-4-Benzyloxy-1,3-butanediol . National Library of Medicine. (Chemical structure and property verification). Link

Sources

Technical Guide: Reactivity & Applications of 4-Benzyloxy-1,3-butanediol

Executive Summary

4-Benzyloxy-1,3-butanediol (CAS: 81096-93-7) is a pivotal chiral building block (

This guide provides a technical deep-dive into its chemoselectivity, outlining how to manipulate its functional groups orthogonally to access complex bioactive scaffolds, including HMG-CoA reductase inhibitors (statins) and polyketide natural products.

Part 1: Structural Analysis & Chemoselectivity

The utility of this compound stems from the electronic and steric differentiation between its two hydroxyl groups. Understanding this hierarchy is the prerequisite for designing successful synthetic routes.

Functional Group Hierarchy

-

C1-Hydroxyl (Primary): Sterically accessible and highly nucleophilic. It is the first site of reaction for bulky silylating agents or mild oxidants.

-

C3-Hydroxyl (Secondary): Sterically hindered (adjacent to the benzyloxymethyl group). It typically reacts slower than C1, allowing for kinetic resolution or selective protection.

-

C4-Benzyl Ether: A "permanent" protecting group in early-stage synthesis. It survives basic, nucleophilic, and mild acidic conditions, but is cleaved via hydrogenolysis (

) or strong Lewis acids (

Diagram 1: Chemoselective Divergence

The following diagram illustrates the three primary divergent pathways available for this molecule: 1,3-protection, selective C1-functionalization, and oxidation.

Figure 1: Divergent reactivity pathways controlled by reaction conditions.[1]

Part 2: Protective Group Manipulations

The most common bottleneck in utilizing 1,3-diols is "protection migration" or lack of regioselectivity. The following strategies are field-proven to ensure integrity.

Strategy A: Thermodynamic 1,3-Protection (Acetonide Formation)

To lock the relative stereochemistry or protect both alcohol functions simultaneously, the formation of a benzylidene or acetonide acetal is standard.

-

Reagent: 2,2-Dimethoxypropane (2,2-DMP) or Acetone.

-

Catalyst: p-Toluenesulfonic acid (p-TSA) or Camphorsulfonic acid (CSA).

-

Mechanism: The reaction proceeds through an oxocarbenium ion. The formation of the 6-membered 1,3-dioxane ring is thermodynamically favored over the 5-membered ring (which would form if the benzyl group were absent/cleaved).

Strategy B: Kinetic Differentiation (C1-Silylation)

To extend the carbon chain at C1 while preserving the C3 stereocenter, one must selectively protect C1.

-

Reagent: tert-Butyldimethylsilyl chloride (TBDMSCl).

-

Conditions: Imidazole, DCM,

. -

Selectivity Factor: >95:5 favoring primary alcohol due to the steric bulk of the tert-butyl group on the silicon atom, which clashes with the secondary environment at C3.

Comparative Data: Selective Protection Conditions

| Target Group | Reagent | Solvent | Temp | Yield | Selectivity (C1:C3) |

| C1-OH | TBDMSCl / Imidazole | 92% | >98:2 | ||

| C1-OH | Trityl Chloride / Pyridine | Pyridine | 88% | >99:1 | |

| C1 & C3 | 2,2-DMP / p-TSA | Acetone | 95% | N/A (Cyclic) | |

| C1 & C3 | MOMCl / DIPEA | 85% | ~1:1 (Poor) |

Part 3: Oxidation & Carbon-Carbon Bond Formation

This section details the critical application of this compound in the synthesis of the "statin side chain" (e.g., Atorvastatin, Rosuvastatin). The core logic is the conversion of the C1-alcohol to an aldehyde, followed by a Horner-Wadsworth-Emmons (HWE) reaction.

Diagram 2: Statin Side-Chain Synthesis Workflow

This workflow demonstrates how the chiral center of the starting material directs the stereochemistry of the final drug target.

Figure 2: The "Statin Pathway" utilizing the C1-aldehyde for chain elongation.

Part 4: Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing valuable material to the next stage.

Protocol 1: Acetonide Protection (1,3-Dioxane Formation)

Target: Conversion of diol to chemically inert acetal.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF). Add a magnetic stir bar and purge with Nitrogen (

). -

Solvation: Dissolve This compound (10.0 mmol, 1.96 g) in anhydrous Acetone (50 mL).

-

Reagent Addition: Add 2,2-Dimethoxypropane (15.0 mmol, 1.8 mL).

-

Catalysis: Add p-Toluenesulfonic acid monohydrate (0.5 mmol, 95 mg) in one portion.

-

Reaction: Stir at room temperature for 2–4 hours.

-

Checkpoint (TLC): Eluent 30% EtOAc/Hexane. The starting material (polar, low

) should disappear; product (less polar, high

-

-

Quench: Add saturated aqueous

(10 mL) to neutralize the acid. Stir for 10 mins. -

Workup: Remove acetone in vacuo. Extract the aqueous residue with

( -

Purification: Flash chromatography (10% EtOAc/Hexane).

Protocol 2: Selective Swern Oxidation (C1-Aldehyde Synthesis)

Target: Oxidation of primary alcohol without over-oxidation to acid or affecting the benzyl ether.

-

Activation: In a dried flask under

, dissolve Oxalyl Chloride (11.0 mmol) in dry DCM (25 mL). Cool to -

DMSO Addition: Add dry DMSO (22.0 mmol) dropwise. Caution: Gas evolution (CO, CO2). Stir for 15 mins.

-

Substrate Addition: Add This compound (10.0 mmol) (Note: C3 should be protected, e.g., as a TBS ether, for cleanest results) in DCM (10 mL) dropwise over 10 mins.

-

Aging: Stir at

for 45 mins. -

Base Addition: Add Triethylamine (

, 50.0 mmol) dropwise. The solution will turn thick/white. -

Warming: Allow the reaction to warm to

over 30 mins.-

Checkpoint: Aldehydes are unstable. Do not store. Verify conversion via TLC immediately and proceed to workup.

-

-

Workup: Quench with phosphate buffer (pH 7). Extract with DCM. Wash with cold 1M HCl (to remove excess amine) then saturated

. -

Usage: Use the crude aldehyde immediately for the subsequent coupling (e.g., Wittig/HWE).

References

-

PubChem. (2025).[3] (R)-4-Benzyloxy-1,3-butanediol | C11H16O3.[3] National Library of Medicine. [Link]

-

Organic Chemistry Portal. (2008). Acetonides: Protection of 1,2- and 1,3-diols. [Link]

-

Beilstein Journal of Organic Chemistry. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Link]

-

Organic Syntheses. (1998). (-)-(S)-2-(Benzyloxy)propanal and related syntheses. Org. Synth. 1998, 75, 106. [Link]

-

Journal of Synthetic Chemistry. (2025). Development and Synthesis of Statin Derivatives. [Link]

Sources

Solubility of 4-Benzyloxy-1,3-butanediol in organic solvents

Technical Guide: Solubility Profiling and Purification of 4-Benzyloxy-1,3-butanediol

Executive Summary this compound (CAS: 71998-70-4 / 85418-23-1 for S-isomer) is a critical chiral building block in the synthesis of statins, anti-inflammatory agents, and complex bioactive molecules.[1] Its bifunctional nature—possessing both a lipophilic benzyl ether and a hydrophilic 1,3-diol moiety—creates a unique solubility profile that challenges standard purification protocols. While often encountered as a viscous liquid in crude forms, high-purity enantiomers exist as crystalline solids (MP: 73–77 °C).

This guide provides a rigorous framework for determining, predicting, and leveraging the solubility of this compound to optimize process yield and enantiomeric purity.

Physicochemical Profile & Structural Analysis[2][3][4]

To predict solubility behavior, we must first deconstruct the molecule into its thermodynamic interaction sites.

-

Lipophilic Domain: The benzyl ether group (

) contributes significantly to Dispersion forces ( -

Hydrophilic Domain: The 1,3-diol backbone provides two hydrogen bond donors and acceptors. This results in high Hydrogen Bonding parameters (

), necessitating polar protic solvents for dissolution. -

Amphiphilic Tension: The competition between the hydrophobic tail and hydrophilic head implies that "middle-ground" solvents (e.g., esters, ketones) or binary solvent systems are often required for controlled crystallization.

Key Physical Properties:

| Property | Value | Context |

|---|---|---|

| Molecular Weight | 196.25 g/mol | Moderate size, diffusion-limited. |

| Melting Point | 73–77 °C | Solid-liquid equilibrium (SLE) is relevant for purification. |

| Boiling Point | ~356 °C (Predicted) | High BP rules out distillation for final purification; crystallization is preferred. |

| Chirality | (R) or (S) | Enantiomers may have distinct solubility in chiral solvents (though rare); racemate solubility differs from pure enantiomers. |

Solubility Thermodynamics: The Hansen Model

In the absence of a comprehensive public dataset for this specific intermediate, researchers must rely on predictive modeling to select initial solvents. We utilize Hansen Solubility Parameters (HSP) to map the interaction radius.

Estimated HSP Values (Group Contribution Method):

-

(Dispersion): ~17.5 MPa

-

(Polarity): ~7.0 MPa

-

(H-Bonding): ~22.0 MPa

Solvent Prediction Matrix:

| Solvent Class | Representative | Predicted Interaction | Outcome |

| Alcohols | Methanol, Ethanol | High | High Solubility (Good for reaction, poor for crystallization yield). |

| Esters | Ethyl Acetate | Moderate | Moderate Solubility (Ideal candidate for cooling crystallization). |

| Ethers | THF, MTBE | Good | Soluble (Often used as reaction media). |

| Aliphatics | Hexane, Heptane | Low | Insoluble (Excellent anti-solvent). |

| Aromatics | Toluene | High | Moderate/Low (Temperature dependent). |

Protocol: Experimental Solubility Determination

Standard "shake-flask" methods are prone to error with viscous diols due to supersaturation stability. The following Polythermal Method is self-validating and provides the metastable zone width (MSZW).

Workflow Logic (Graphviz)

Figure 1: Polythermal solubility determination workflow using laser monitoring to detect the cloud point (saturation limit).

Detailed Methodology

-

Preparation: Weigh this compound into a glass reactor with a magnetic stirrer. Add solvent (e.g., Ethyl Acetate) to achieve a starting concentration (e.g., 0.1 g/mL).

-

Equilibration: Heat the mixture to 10°C above the expected melting point or until the solution is perfectly clear (100% laser transmission).

-

Cooling Ramp: Lower the temperature at a controlled rate (0.5 °C/min). Fast cooling artificially widens the metastable zone.

-

Detection: Monitor the solution using a turbidity probe or focused beam reflectance measurement (FBRM). Record the temperature (

) at the exact moment transmissivity drops. -

Self-Validation: Immediately re-heat the slurry. Record the temperature where the solution becomes clear again (

).-

Insight: The difference (

) represents the Metastable Zone Width (MSZW). A narrow MSZW indicates rapid crystallization kinetics.

-

Purification Strategy: Crystallization

For pharmaceutical intermediates, purity is paramount. The dual solubility profile allows for Anti-Solvent Crystallization .

Recommended System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).

Process Logic:

-

Dissolution: Dissolve crude this compound in Ethyl Acetate at 50°C (High solubility).

-

Filtration: Polish filter to remove mechanical impurities.

-

Dosing: Slowly add n-Heptane. The non-polar heptane interacts with the benzyl group but rejects the diol moiety, forcing the lattice to organize.

-

Nucleation: Seed with pure crystals at the cloud point to prevent oiling out (a common issue with benzyloxy diols).

-

Harvest: Cool to 0°C, filter, and wash with cold Heptane.

Purification Workflow (Graphviz)

Figure 2: Anti-solvent crystallization workflow designed to maximize yield and enantiomeric purity.

References

-

PubChem. (n.d.). Compound Summary: 4-(Benzyloxy)butane-1,3-diol.[2][3] National Library of Medicine. Retrieved from [Link][2]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Cited for theoretical grounding of HSP values).

Sources

Researcher’s Technical Handbook: 4-Benzyloxy-1,3-butanediol

This guide is structured as a Researcher’s Technical Handbook , designed to transcend the limitations of a standard 16-section SDS. It integrates safety data with synthesis strategy, quality control, and emergency protocols specific to high-value chiral intermediates.

CAS Registry Number: 71998-70-4 (Racemic) | 85418-23-1 ((S)-Enantiomer) Synonyms: (S)-4-(Benzyloxy)butane-1,3-diol; 1-O-Benzyl-2,4-dihydroxybutane (nomenclature variant) Document Control: Ver. 2.4 | Context: Chiral Statin Synthesis & API Development

PART 1: CHEMICAL IDENTITY & STRATEGIC UTILITY

The Molecule in Context

4-Benzyloxy-1,3-butanediol is not merely a solvent or reagent; it is a critical chiral scaffold . In drug development, particularly for HMG-CoA reductase inhibitors (statins) like Rosuvastatin and Atorvastatin, the (S)-enantiomer serves as the source of the C3-hydroxyl stereocenter in the final drug pharmacophore.

Its strategic value lies in its bifunctionality :

-

Primary Alcohol (C1): Accessible for oxidation to aldehydes (Wittig precursors) or chain extension.

-

Secondary Alcohol (C3): Sets the chiral environment.

-

Benzyl Ether (C4): robust protecting group stable to basic conditions but removable via hydrogenolysis.

Physicochemical Profile (Critical Quality Attributes)

For research applications, purity is defined not just by HPLC, but by stereochemical integrity.

| Property | Value / Specification | Mechanistic Note |

| Molecular Formula | C₁₁H₁₆O₃ | MW: 196.24 g/mol |

| Physical State | Viscous Liquid | Colorless to pale yellow.[1] High viscosity due to H-bonding. |

| Boiling Point | 141–145 °C @ 0.5 mmHg | Vacuum Distillation Required. Thermal degradation risk >180°C. |

| Density | 1.13 g/cm³ | Denser than water; sinks in aqueous biphasic extractions. |

| Optical Rotation | (c=1, MeOH).[1] Crucial Check: Loss of rotation indicates racemization. | |

| Solubility | Polar Solvents (MeOH, DCM) | Miscible. Sparingly soluble in hexanes. |

| Flash Point | >110 °C (Closed Cup) | Class IIIB Combustible Liquid. |

PART 2: HAZARD ANALYSIS & TOXICOLOGY (The "Why")

Beyond the GHS Codes

While regulatory bodies often classify this substance as "Non-Hazardous" or "Irritant" (Warning), a researcher must recognize the latent chemical hazards associated with its functional groups.

-

GHS Classification (Conservative):

The "Hidden" Hazards

-

Peroxide Formation (The Benzyl Ether Risk):

-

Mechanism: The benzylic carbon adjacent to the ether oxygen is susceptible to radical abstraction by atmospheric oxygen, leading to hydroperoxide formation.

-

Risk:[2][3][4] Explosion hazard upon concentration (distillation).

-

Control:Mandatory Peroxide Test using starch-iodide paper before any heating or distillation step.

-

-

Stereochemical Lability:

-

Mechanism:[3] Under strong acidic conditions or high heat, the secondary alcohol can undergo elimination or migration, destroying the chiral center.

-

Impact: Failed enantiomeric excess (ee%) in downstream synthesis.

-

PART 3: OPERATIONAL PROTOCOLS (Self-Validating Systems)

Handling & Storage Logic

-

Atmosphere: Store under Argon or Nitrogen . (Prevents oxidation of the alcohol and peroxide formation at the ether).

-

Temperature: 2–8 °C (Refrigerated).

-

Container: Amber glass with Teflon-lined caps (prevents UV degradation and leaching).

Synthesis Workflow Visualization

The following diagram illustrates where this chemical fits in a standard API workflow and the critical decision points.

Figure 1: Critical Control Point (CCP) analysis for this compound in chiral synthesis workflows.

Emergency Response: The "Lipophilic" Protocol

Because this molecule contains a benzyl group, it is more lipophilic than simple glycols. Standard water flushes may not be immediately effective for skin decontamination.

Skin Contact Response Loop:

-

Blot: Gently blot excess liquid (do not rub, which drives chemical into pores).

-

Solubilize: Wash with PEG-400 or a mild soap solution (surfactant required to lift the benzyl moiety).

-

Flush: Rinse with water for 15 minutes.

-

Validate: If available, use a UV lamp (365 nm) in a dark room. The benzyl group may fluoresce faintly; residue indicates incomplete cleaning.

PART 4: EXPERIMENTAL METHODOLOGIES

Peroxide Detection Protocol (Must precede distillation)

-

Reagents: 10% KI solution, Glacial Acetic Acid.

-

Procedure:

-

Mix 1 mL of the chemical with 1 mL of Glacial Acetic Acid.

-

Add 2 drops of 10% aqueous KI.

-

Observation: Yellow/Brown color indicates peroxides.

-

Action: If positive, treat with ferrous sulfate or pass through activated alumina before heating.

-

Spillage & Disposal Decision Tree

This logic ensures environmental compliance and personnel safety.[5]

Figure 2: Operational logic for spill management, prioritizing containment and proper waste categorization.

PART 5: REFERENCES & AUTHORITATIVE GROUNDING

-

National Institutes of Health (PubChem). (2025). Compound Summary: (R)-4-Benzyloxy-1,3-butanediol.[6] Retrieved from

-

TCI Chemicals. (2025). Product Specification: this compound (B3326).[7] Retrieved from

-

Casar, Z., et al. (2010). "Lactone pathway to statins utilizing the Wittig reaction.[8] The synthesis of rosuvastatin." Journal of Organic Chemistry, 75(19), 6681-6684.[8] Retrieved from

-

PureSynth. (2025). Material Safety Data Sheet: (S)-4-Benzyloxy-1,3-butanediol. Retrieved from

-

ChemSrc. (2025). Physical Properties and CAS Data for 71998-70-4. Retrieved from

Disclaimer: This document is a technical guide for research professionals and does not replace the official Manufacturer Safety Data Sheet (MSDS) required by law for transport and occupational safety compliance. Always consult the specific batch CoA and MSDS provided by your vendor.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 1,3-Butanediol - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. (R)-4-Benzyloxy-1,3-butanediol | C11H16O3 | CID 11052557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 71998-70-4 | TCI AMERICA [tcichemicals.com]

- 8. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Asymmetric synthesis using 4-Benzyloxy-1,3-butanediol

Application Note: Asymmetric Synthesis using 4-Benzyloxy-1,3-butanediol

Abstract

This technical guide details the strategic utilization of This compound (4-BBD), a versatile C4 chiral building block. While widely recognized as a precursor for HMG-CoA reductase inhibitors (Statins), its utility extends to the synthesis of complex polyketides and 1,3-polyol arrays. This note provides validated protocols for chemoselective differentiation of the hydroxyl groups, focusing on 1,3-acetonide formation, selective oxidation, and diastereoselective chain extension.

Introduction: The Strategic C4 Synthon

This compound is a "chiral pool" derivative, typically accessed via the reduction of malic acid or aspartic acid derivatives. Its structural value lies in its 1,3-diol motif , which allows for the formation of thermodynamically stable six-membered protective groups (acetonides/benzylidenes), rigidly locking the conformation for subsequent stereoselective transformations.

Key Structural Features:

-

C1 Primary Hydroxyl: Sterically accessible for selective silylation or oxidation.

-

C3 Chiral Secondary Hydroxyl: The stereogenic center (typically S-configuration in commercial sources) that directs diastereoselective additions.

-

C4 Benzyl Ether: A robust "mask" for the terminal alcohol, removable via hydrogenolysis neutral conditions.

Core Workflow: Chemoselective Differentiation

The primary challenge in utilizing 4-BBD is differentiating the C1 (primary) and C3 (secondary) hydroxyls. Two dominant strategies exist: Silyl-Differentiation (Route A) and Acetonide-Locking (Route B).

Strategy Selection Guide

| Requirement | Recommended Route | Rationale |

| Chain Extension at C1 | Route A (Silylation) | Selectively protects C1, leaving C3 free for directed stereoselective reactions. |

| Chain Extension at C4 | Route B (Acetonide) | Locks C1/C3 as a cyclic acetal; subsequent debenzylation exposes C4 for oxidation. |

| Statin Synthesis | Route B | The 1,3-dioxane ring mimics the lactone/diol pharmacophore of statins. |

Experimental Protocols

Protocol A: 1,3-Acetonide Formation (Thermodynamic Control)

This protocol locks the 1,3-diol into a 6-membered 1,3-dioxane ring, enabling manipulation of the C4-benzyl group.

Reagents:

-